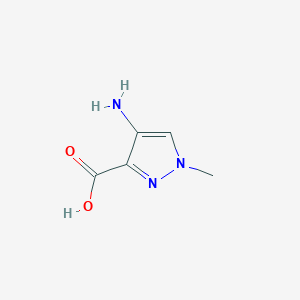
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
“4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazoles, including “4-amino-1-methyl-1H-pyrazole-3-carboxylic acid”, consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure of this specific compound is not available in the search results.Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrazole nucleus is an easily synthesized scaffold with significant therapeutic potential. Within this context, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid has drawn attention due to its free amino group at the 3 position. Researchers have explored its derivatives as ligands for receptors or enzymes, including p38MAPK, kinases, and COX. These compounds hold promise for treating cancer, inflammation, and bacterial/viral infections .
BTK Inhibition in Cancer Therapy
One specific derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide , acts as a reversible inhibitor of Bruton Kinase (BTK). BTK is crucial in B-cell-driven malignancies, making this compound a potential therapeutic agent .
Organic Synthesis and Intermediates
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as an essential raw material and intermediate in organic synthesis. Its versatile structure allows for the creation of more complex molecules, aiding drug discovery and development .
Antiparasitic Activity
In vitro studies have demonstrated the antipromastigote activity of certain derivatives of this compound. Molecular simulations revealed favorable binding patterns, suggesting potential use against parasitic diseases .
Imidazole-Containing Compounds
Researchers have explored imidazole-containing derivatives, including those based on 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. These compounds exhibit diverse biological activities, such as antimicrobial and antitumor effects .
Regioselective Synthesis of Pyrazoles
The compound has been utilized in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst. This regioselective approach enables the preparation of substituted pyrazoles with specific substitution patterns .
Safety and Hazards
While the specific safety and hazards of “4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” are not available, similar compounds like “1-Methyl-1H-pyrazole-4-carboxylic acid” and “3-Amino-1-methyl-1H-pyrazole” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against various biological targets .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
Related compounds have shown a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPVAYVRHNVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



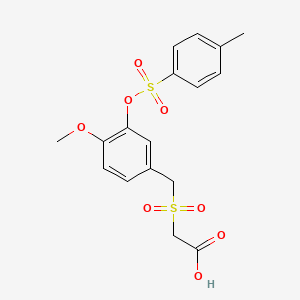
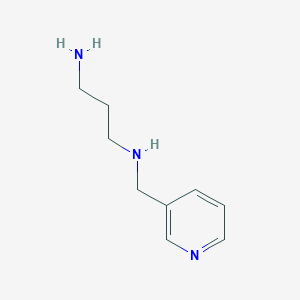
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

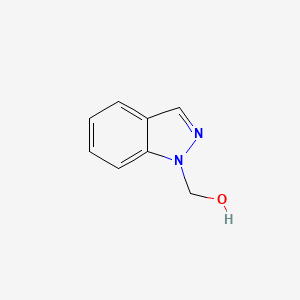
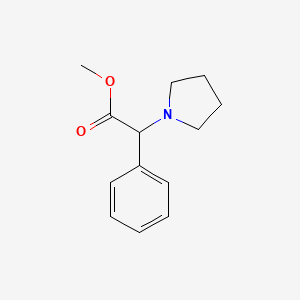
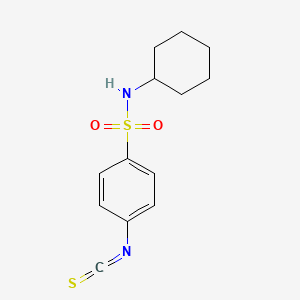
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
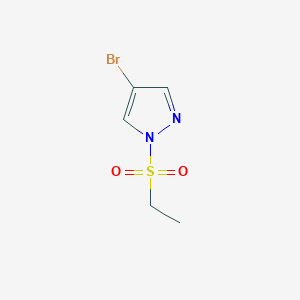
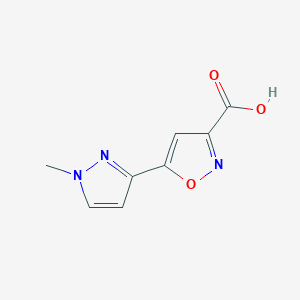
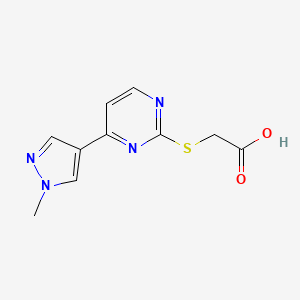
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)
